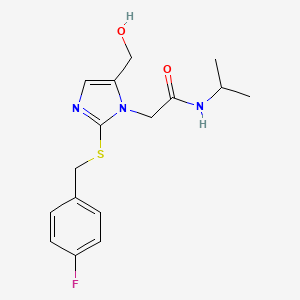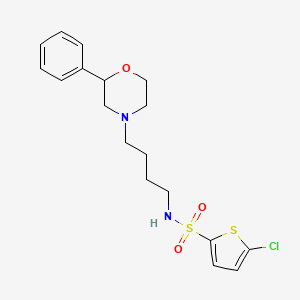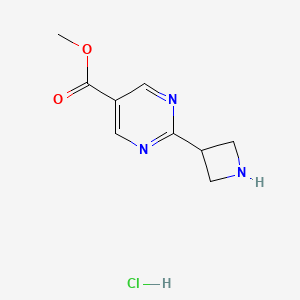
Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl” is a chemical compound with the molecular formula C9H12ClN3O2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11N3O2.ClH/c1-14-9(13)7-4-11-8(12-5-7)6-2-10-3-6;/h4-6,10H,2-3H2,1H3;1H . This indicates that the compound contains a pyrimidine ring with a methyl ester group and an azetidine ring attached .
Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 229.67 . The compound is stored at room temperature .
Applications De Recherche Scientifique
Synthesis of Pyrimidine-Azetidinone Analogues A series of pyrimidine-azetidinone analogues were synthesized and their potential for antimicrobial and antitubercular activities was explored. These compounds were tested against various bacterial and fungal strains, as well as in vitro against mycobacterium tuberculosis, showing promising results in designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Development of Potential CNS Active Agents The synthesis and pharmacological activity of certain Schiff's bases and 2-azetidinones of isonocotinyl hydrazone were studied, revealing significant antidepressant and nootropic activities. This suggests the potential of the 2-azetidinone skeleton as a CNS active agent and indicates a pathway for the development of potent and safe CNS active agents (Thomas et al., 2016).
Antimicrobial and Antifungal Activities Research on the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone revealed notable antimicrobial activity against various bacterial and fungal strains. This opens up possibilities for developing a novel class of antimicrobial agents (Patel & Patel, 2017).
Novel Ligand for Nicotinic Receptors A novel ligand for nicotinic receptors, synthesized via a Stille coupling, demonstrated the potential for automation of Stille coupling reactions. This ligand might offer new opportunities for studying nicotinic receptors (Karimi & Långström, 2002).
Cancer Research Applications The design and synthesis of dual inhibitors of thymidylate synthase and dihydrofolate reductase as antitumor agents reveal the potential of pyrimidine derivatives in cancer treatment. These inhibitors showed inhibitory activity against several cancer cell lines and demonstrated lower cross-resistance compared to traditional treatments, suggesting their potential as a novel class of antitumor agents (Gangjee et al., 2000).
Orientations Futures
The future directions for the study of “Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl” and related compounds could include further investigation into their synthesis, chemical reactions, and potential biological activities. Given the interest in pyrimidine derivatives for their potential therapeutic properties , there may be opportunities for the development of new drugs based on these compounds.
Propriétés
IUPAC Name |
methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c1-14-9(13)7-4-11-8(12-5-7)6-2-10-3-6;/h4-6,10H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMORDJUMWMDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

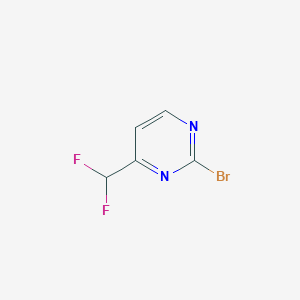
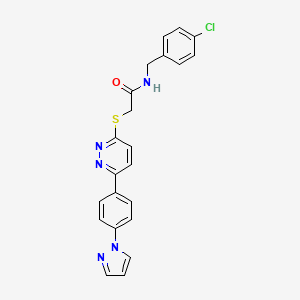
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2557600.png)
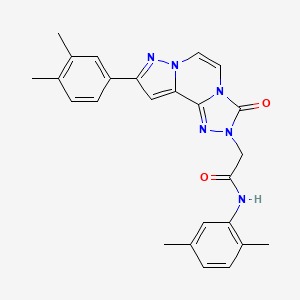

![6-Tert-butyl-2-[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2557607.png)

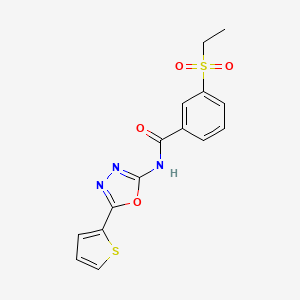

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2557614.png)

![6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2557617.png)
